REACTION_CXSMILES
|
[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[C:11](=[O:19])[C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[C:6]#[N:7].C(C1C=C2C(=CC=1)C(=O)OC2)#N.OCC1C=C(C=CC=1C(C1C=CC(F)=CC=1)(C1C=CC(F)=CC=1)O)C#N.[BH4-].[Na+].[OH-].[Na+]>CC#N.O.O>[OH:1][CH2:2][C:3]1[CH:4]=[C:5]([CH:8]=[CH:9][C:10]=1[CH:11]([C:12]1[CH:17]=[CH:16][C:15]([F:18])=[CH:14][CH:13]=1)[OH:19])[C:6]#[N:7] |f:3.4,5.6,7.8|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CC#N.O
|
Name
|
phase
|
Quantity
|
950 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CC1C(C1=CC=C(C=C1)F)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(#N)C=1C=C2COC(=O)C2=CC1
|
Name
|
3-hydroxymethyl-4-[bis(4-fluorophenyl)hydroxymethyl]benzonitrile
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CC1C(O)(C1=CC=C(C=C1)F)C1=CC=C(C=C1)F
|
Name
|
NH4H2PO4 H3PO4
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
OCC=1C=C(C#N)C=CC1C(C1=CC=C(C=C1)F)=O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
2.5 (± 2.5) °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
higher than 15° C
|
Type
|
ADDITION
|
Details
|
At the end of the addition a control by HPLC [COLUMN
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Type
|
CUSTOM
|
Details
|
is kept to 25° C.
|
Type
|
CUSTOM
|
Details
|
tetrahydrofuran is evaporated under vacuum at 50° C
|
Type
|
ADDITION
|
Details
|
100 ml of ethyl acetate are added to the residue
|
Type
|
CUSTOM
|
Details
|
the solvent is evaporated under vacuum at 50° C.
|
Type
|
ADDITION
|
Details
|
other 350 ml of ethyl acetate are added
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phase is collected
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase is extracted with 230 ml of ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The phases are separated
|
Type
|
CUSTOM
|
Details
|
the organic phases are collected
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: VOLUME | 720 mL |
Name
|
|
Type
|
product
|
Smiles
|
OCC=1C=C(C#N)C=CC1C(O)C1=CC=C(C=C1)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |